1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole
Description
Emergence of Deuterated Benzotriazole Studies
The introduction of deuterium into organic molecules, termed deuteration, gained traction in the 2010s as a strategy to modulate metabolic stability and optimize pharmacokinetics. While early benzotriazole research prioritized halogenation or alkylation, recent studies explore isotopic substitution to enhance bioactivity. 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole represents a deuterated analog where a hydrogen atom in the methylene group is replaced by deuterium.
This modification leverages deuterium’s kinetic isotope effect, which alters bond dissociation energies without significantly changing steric or electronic properties. For instance, deuterated acrylonitriles fused with benzotriazole demonstrated improved antimycobacterial activity by stabilizing reactive intermediates during tubulin binding. Although direct data on the deuterated cyclohexylidene variant remain limited, its synthesis reflects broader trends in optimizing benzotriazole derivatives through isotopic labeling.
Significance in Organic Chemistry Research
Benzotriazole’s versatility as a synthetic auxiliary has solidified its role in organic chemistry. The cyclohexylidene-methyl substituent in this compound exemplifies its utility in constructing sterically hindered systems. Katrizsky’s acylbenzotriazole methodology enables the incorporation of deuterated methyl groups into complex frameworks, facilitating studies on reaction mechanisms and isotopic effects.
Additionally, benzotriazole derivatives serve as bioisosteres for triazolic systems in drug design. For example, substituting indazole with benzotriazole in antiprotozoal agents improved efficacy against Trypanosoma cruzi by 50–64% at 25–50 μg/ml, underscoring its pharmacological adaptability. The cyclohexylidene moiety further enhances lipophilicity, potentially improving membrane permeability in antimicrobial or antitumor applications.
Contemporary Research Landscape
Current research on benzotriazole derivatives emphasizes solvent-free synthesis and metal coordination complexes. A 2024 study highlighted N-alkylation techniques under green conditions to produce derivatives with MIC values of 0.5–4 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA). Metal-benzotriazole complexes, characterized via infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, exhibit enhanced antioxidant activity, scavenging 80–90% of free radicals at 10 μM concentrations.
The deuterated cyclohexylidene variant remains under investigation for its potential in isotopic tracing and metabolic studies. While structural data confirm its synthesis via Knoevenagel condensation, ongoing work aims to correlate deuteration with tubulin inhibition efficacy observed in non-deuterated analogs. As antibiotic resistance escalates, such innovations position benzotriazole derivatives at the forefront of next-generation therapeutic development.
Properties
IUPAC Name |
1-[cyclohexylidene(deuterio)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h4-5,8-10H,1-3,6-7H2/i10D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVIBCJAYUJGPM-MMIHMFRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CN2C3=CC=CC=C3N=N2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C1CCCCC1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole involves several steps. One common method includes the reaction of cyclohexanone with hydrazine hydrate to form cyclohexylidene hydrazine. This intermediate is then reacted with 1H-1,2,3-benzotriazole under specific conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Imidazole-Substituted Derivatives
Compounds like 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) and its butyl analog (3b) () feature nitroimidazole substituents. These derivatives exhibit:
- Melting Points : 167–170°C, attributed to strong intermolecular interactions from nitro groups.
- Synthesis : Prepared via alkylation of benzotriazole with halide intermediates in DMF/K₂CO₃, yielding 75–80% .
In contrast, the cyclohexylidene group in the target compound lacks the electron-withdrawing nitro group, which may reduce biological activity but enhance lipophilicity and metabolic stability.
Ether-Linked Derivatives
Derivatives such as 1-(1,4-Dioxan-2-yl)-1H-1,2,3-benzotriazole (2b) and 1-[(Benzyloxy)(phenyl)methyl]-1H-1,2,3-benzotriazole (6e) () possess ether or alkoxyalkyl substituents:
- Melting Points : Lower range (e.g., 108–109°C for 6d ), likely due to reduced crystallinity from flexible ether linkages.
- Spectral Data : Distinct ¹H-NMR signals for ether protons (δ 4.55–6.08 ppm) and aromatic protons (δ 7.32–8.10 ppm) .
- Applications : Used in Wittig rearrangements to synthesize homoalcohols, highlighting their utility in organic synthesis .
The cyclohexylidene methyl group, being non-polar and rigid, may confer higher thermal stability but lower solubility in polar solvents compared to ether-linked analogs.
Heterocyclic Amine Derivatives
Compounds like 1-[4-Morpholinyl(phenyl)methyl]-1H-benzotriazole () incorporate morpholine, a heterocyclic amine:
- Solubility : Enhanced water solubility due to morpholine’s polarity.
- Isomerism : Exists as a 1:1 mixture of 1H- and 2H-benzotriazole isomers, complicating spectral analysis .
- Applications : Morpholine derivatives are common in drug design for improved pharmacokinetics.
The cyclohexylidene group, being hydrophobic, may reduce solubility but increase membrane permeability compared to morpholine-containing analogs.
Fluorinated Derivatives
Examples include 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole ():
- Metabolic Stability : Fluorine atoms enhance resistance to oxidative metabolism.
- Spectral Data : Fluorine-induced deshielding in ¹H-NMR (e.g., δ 7.93–7.34 ppm for aromatic protons) .
- Applications : Fluorinated benzotriazoles are explored in medicinal chemistry for targeted therapies.
Physicochemical Properties Comparison
| Compound Class | Substituent | Melting Point (°C) | Key Spectral Features (¹H-NMR) | Yield (%) |
|---|---|---|---|---|
| Target Compound | Cyclohexylidene methyl | N/A | N/A | N/A |
| Nitroimidazole Derivatives | 3-(2-methyl-5-nitroimidazole) | 167–170 | δ 7.66 (s, imidazole CH), δ 2.37 (s, CH₃) | 75–80 |
| Ether-Linked Derivatives | 1,4-Dioxan-2-yl | 108–109 | δ 4.55 (s, ether CH₂), δ 6.08 (s, CH₂) | 70–88 |
| Morpholine Derivatives | 4-Morpholinylphenylmethyl | N/A | δ 3.69 (s, morpholine CH₂) | 95 |
| Fluorinated Derivatives | 4-Fluorophenylmethyl | N/A | δ 7.93–7.34 (m, aromatic H) | N/A |
Biological Activity
1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole is a member of the benzotriazole family, which is notable for its diverse biological activities and applications in medicinal chemistry and organic synthesis. This compound features a cyclohexylidene group that may influence its reactivity and biological interactions. Understanding its biological activity is crucial for potential therapeutic applications and environmental safety assessments.
- Molecular Formula : C13H15N3
- Molecular Weight : 214.285 g/mol
The compound's structure includes a benzotriazole core, which is known for its reactivity in various chemical transformations. The presence of the cyclohexylidene group may enhance its lipophilicity and affect its interaction with biological targets.
Biological Activities
Benzotriazoles, including this compound, have been studied for various biological activities:
- Antimicrobial Properties : Benzotriazoles are known to exhibit antimicrobial effects. Research indicates that modifications in the benzotriazole structure can enhance its efficacy against bacterial strains. For instance, derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some benzotriazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
- Anticancer Activity : Studies have indicated that certain benzotriazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various benzotriazole derivatives, this compound was tested against several bacterial strains. The results showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's mechanism of action was proposed to involve disruption of bacterial cell membrane integrity.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The compound was found to inhibit the expression of COX-2 and TNF-alpha.
| Treatment Group | Paw Edema (mm) | Reduction (%) |
|---|---|---|
| Control | 8.5 | - |
| Benzotriazole-treated | 4.0 | 53 |
Environmental Impact
Benzotriazoles are persistent in the environment and have been detected in aquatic ecosystems. Studies on similar compounds suggest potential neurotoxic effects on aquatic life, particularly during early developmental stages. For example, exposure to benzotriazoles has been linked to developmental abnormalities in zebrafish embryos .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole, and how can purity be validated?
Answer:
- Synthetic Routes : Utilize benzotriazole-based intermediates, such as 1-(phenoxymethyl)-1H-1,2,3-benzotriazole, which can undergo nucleophilic substitution or coupling reactions with cyclohexylidene derivatives. For example, reactions with silylating agents (e.g., MeSiCl) or alkyl halides can introduce the cyclohexylidene moiety .
- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times with known standards. Confirm structural integrity via H NMR (e.g., integration of cyclohexylidene protons at δ 1.2–2.1 ppm and benzotriazole aromatic protons at δ 7.5–8.3 ppm) .
Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?
Answer:
- Experimental Design : Grow single crystals via slow evaporation from a dichloromethane/hexane mixture. Collect diffraction data using a synchrotron source (λ = 0.71073 Å) at 100 K.
- Refinement : Use SHELXL for structure solution and refinement. Key parameters include:
Q. What spectroscopic techniques are critical for characterizing the compound’s stability under varying conditions?
Answer:
- Stability Analysis :
- NMR : Monitor degradation via H NMR in DMSO-d over 72 hours at 25°C. Look for peak splitting or disappearance of cyclohexylidene signals.
- Mass Spectrometry : Use ESI-MS to detect fragmentation patterns (e.g., m/z = 261.369 [M+H]) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >136.5°C) under nitrogen .
Advanced Research Questions
Q. What computational methods are suitable for studying the photolysis mechanisms of this benzotriazole derivative?
Answer:
- Methodology :
- Multiconfigurational Methods : Apply CASPT2/CASSCF to map potential energy surfaces of low-lying excited states. Analyze conical intersections between S and S states to predict photolytic pathways .
- Non-Adiabatic Dynamics : Use NAMD simulations to model ultrafast (<100 fs) ring-opening processes post-photoexcitation. Compare with experimental UV-Vis spectra (λ ≈ 300 nm) .
Q. How can researchers resolve discrepancies between experimental crystallographic data and computational geometric predictions?
Answer:
- Conflict Resolution :
- Benchmarking : Compare experimental bond lengths (e.g., N1–C7A = 1.335 Å) with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Discrepancies >0.02 Å may indicate solvent effects or crystal packing forces .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π–π stacking contributions) in the crystal lattice to explain deviations from gas-phase computational models .
Q. What strategies are effective in analyzing the compound's role as a ligand in coordination chemistry?
Answer:
- Coordination Studies :
- Synthesis of Complexes : React with transition metals (e.g., Cu(II) or Pd(II)) in ethanol at 60°C. Monitor ligand exchange via IR (ν shift from 1450 cm to 1380 cm) .
- X-ray Diffraction : Resolve metal-ligand bond distances (e.g., Cu–N = 1.95–2.10 Å) and assess distortion from ideal geometry (e.g., octahedral vs. square planar) .
Q. How to design experiments to evaluate the compound's inhibitory effects on viral proteases?
Answer:
- Biochemical Assays :
- Enzyme Inhibition : Perform kinetic assays with SARS-CoV-2 main protease (3CL). Measure IC using fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Include controls with C145A mutant to confirm mechanism-based inactivation .
- Molecular Docking : Use AutoDock Vina to predict binding modes. Prioritize poses with benzotriazole N-atoms coordinating the catalytic Cys-His dyad .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
